![molecular formula C15H12IN3O4 B5821657 4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5821657.png)
4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide
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Overview
Description
4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of imidazole derivatives and has a molecular formula of C16H12IN3O4.
Mechanism of Action
The exact mechanism of action of 4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been reported to inhibit the activity of certain enzymes such as topoisomerase II, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide has a low toxicity profile and does not exhibit significant adverse effects on normal cells. The compound has been reported to exhibit good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide is its potential use as a chemotherapeutic agent for the treatment of cancer. The compound has also been studied for its potential use as a diagnostic agent in medical imaging techniques such as PET. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide. One of the major areas of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use as a therapeutic agent for the treatment of cancer. The compound's potential use as a diagnostic agent in medical imaging techniques such as PET also warrants further investigation. Finally, there is a need for studies to explore the compound's potential use in other fields such as materials science and catalysis.
Synthesis Methods
The synthesis of 4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide involves the reaction of 4-iodoaniline with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with cyanic acid to form the final product. This synthesis method has been reported in the literature and has been used by many researchers to obtain the compound for further scientific research.
Scientific Research Applications
4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide has been widely studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been reported to exhibit anticancer activity and has been studied for its potential use as a chemotherapeutic agent. It has also been studied for its potential use as a diagnostic agent in medical imaging techniques such as positron emission tomography (PET).
properties
IUPAC Name |
[(Z)-[amino-(4-iodophenyl)methylidene]amino] 3-methyl-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12IN3O4/c1-9-8-11(4-7-13(9)19(21)22)15(20)23-18-14(17)10-2-5-12(16)6-3-10/h2-8H,1H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWWPTBWQQCZKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)ON=C(C2=CC=C(C=C2)I)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)I)\N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12IN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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